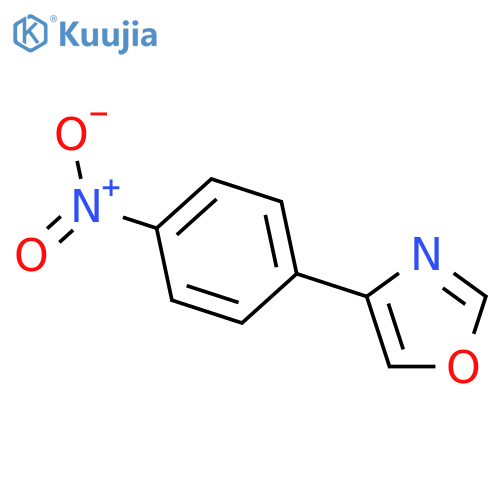

Cas no 13382-61-1 (4-(4-Nitrophenyl)oxazole)

4-(4-Nitrophenyl)oxazole 化学的及び物理的性質

名前と識別子

-

- 4-(4-Nitrophenyl)oxazole

- 4-(1,3-Oxazole-4-yl)nitrobenzene

- 4-(1,3-OXAZOLE-4-YL)NITRO-BENZENE

- 4-(4-Nitrophenyl)-1,3-oxazole

- OZNB

- 4-(1,3-OXAZOL-4-YL)NITRO-BENZENE

- Oxazole,4-(p-nitrophenyl)- (7CI,8CI)

- 4-(1,3-OXAZOLE-4-YL)NITRO-BENZENE(OZNB)

- Oxazole, 4-(4-nitrophenyl)-

- 4-(4-nitro-phenyl)-oxazole

- Oxazole,4-(4-nitrophenyl)-

- 4-(4-nitrophenyl)-1,3-oxazol

- STSISQMFQWBGLZ-UHFFFAOYSA-N

- FCH864493

- RP24978

- I612

- BC219637

- MFCD09032979

- AKOS006331500

- AMY39483

- A806686

- J-513562

- DTXSID60561723

- 13382-61-1

- CS-W022001

- SCHEMBL1647496

- DS-16067

-

- MDL: MFCD09032979

- インチ: 1S/C9H6N2O3/c12-11(13)8-3-1-7(2-4-8)9-5-14-6-10-9/h1-6H

- InChIKey: STSISQMFQWBGLZ-UHFFFAOYSA-N

- ほほえんだ: O1C([H])=NC(=C1[H])C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 190.03800

- どういたいしつりょう: 190.03784206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 209

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 71.8

じっけんとくせい

- PSA: 71.85000

- LogP: 2.77300

4-(4-Nitrophenyl)oxazole セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

4-(4-Nitrophenyl)oxazole 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(4-Nitrophenyl)oxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 092021-1g |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 95% | 1g |

£66.00 | 2022-02-28 | |

| Ambeed | A252906-250mg |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 95% | 250mg |

$15.0 | 2025-03-05 | |

| Fluorochem | 092021-10g |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 95% | 10g |

£270.00 | 2022-02-28 | |

| TRC | N232365-500mg |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 500mg |

$ 390.00 | 2022-06-03 | ||

| Chemenu | CM191220-25g |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 95% | 25g |

$804 | 2021-08-05 | |

| Apollo Scientific | OR929279-1g |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 97% | 1g |

£21.00 | 2025-02-21 | |

| abcr | AB437816-250 mg |

4-(4-Nitrophenyl)oxazole, 95%; . |

13382-61-1 | 95% | 250MG |

€77.40 | 2023-07-18 | |

| Chemenu | CM191220-10g |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 95% | 10g |

$449 | 2021-08-05 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N899142-5g |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | ≥95% | 5g |

348.30 | 2021-05-17 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N33080-25g |

4-(4-Nitrophenyl)oxazole |

13382-61-1 | 25g |

¥1046.0 | 2021-09-04 |

4-(4-Nitrophenyl)oxazole 関連文献

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

5. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

4-(4-Nitrophenyl)oxazoleに関する追加情報

Recent Advances in the Study of 4-(4-Nitrophenyl)oxazole (CAS: 13382-61-1) in Chemical Biology and Pharmaceutical Research

4-(4-Nitrophenyl)oxazole (CAS: 13382-61-1) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by the presence of an oxazole ring and a nitrophenyl group, has been explored for its potential in drug discovery, medicinal chemistry, and as a building block for more complex molecular structures. Recent studies have highlighted its role in modulating biological pathways, making it a promising candidate for therapeutic development.

One of the key areas of research involving 4-(4-Nitrophenyl)oxazole is its application in the synthesis of novel bioactive molecules. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its utility as a precursor in the development of kinase inhibitors. The nitrophenyl group was found to enhance the binding affinity of the resulting compounds to target proteins, thereby improving their inhibitory activity. This finding opens new avenues for the design of kinase-targeted therapies, particularly in oncology.

In addition to its role in drug synthesis, 4-(4-Nitrophenyl)oxazole has been investigated for its photophysical properties. Research published in ACS Applied Materials & Interfaces (2024) revealed that this compound exhibits strong fluorescence under specific conditions, making it a potential candidate for use in bioimaging and diagnostic applications. The study also explored its stability and compatibility with various biological systems, suggesting its suitability for in vivo imaging studies.

Another significant development is the use of 4-(4-Nitrophenyl)oxazole in the development of covalent inhibitors. A recent paper in Nature Chemical Biology (2023) detailed the compound's ability to form covalent bonds with cysteine residues in target proteins, leading to prolonged inhibition of enzymatic activity. This property is particularly valuable in the design of drugs targeting resistant strains of pathogens or cancer cells, where traditional reversible inhibitors may be less effective.

Despite these promising findings, challenges remain in the optimization of 4-(4-Nitrophenyl)oxazole-based compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structural modifications and preclinical studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it will continue to be a focal point in chemical biology and pharmaceutical research in the coming years.

13382-61-1 (4-(4-Nitrophenyl)oxazole) 関連製品

- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)

- 1350556-83-0(Cy3.5 diacid)

- 1246188-99-7(1,3-Dioxoisoindolin-2-yl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate)

- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)

- 303108-11-4(N'-(1E)-phenylmethylidene-3-(propan-2-yl)-1H-pyrazole-5-carbohydrazide)

- 749814-89-9(1-(Benzylamino)-5-methylhexan-3-one)

- 1805440-82-7(3,4-Bis(trifluoromethyl)-5-iodobenzyl chloride)

- 2097892-12-9(N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide)

- 941914-50-7(N-(4-acetamidophenyl)-2-{5-methoxy-4-oxo-2-(phenylsulfanyl)methyl-1,4-dihydropyridin-1-yl}acetamide)

- 2138211-10-4(7-(thiophen-2-yl)pyrazolo1,5-apyrimidin-5-ol)